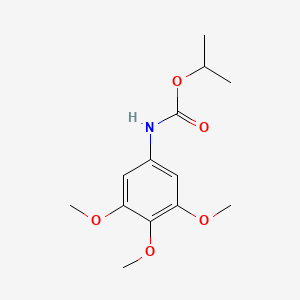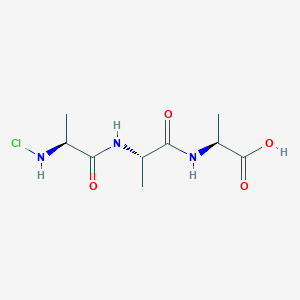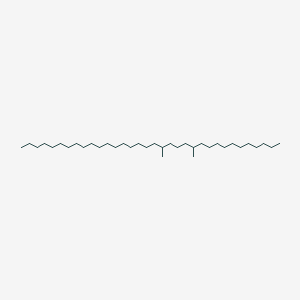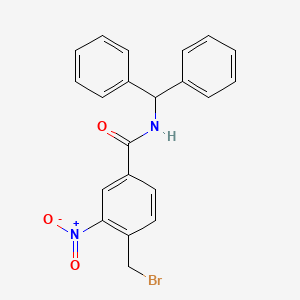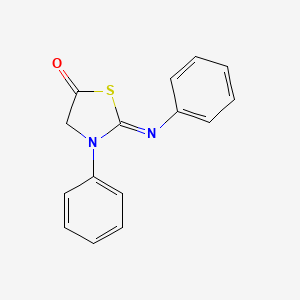
4-(1H-Imidazol-1-yl)-5,5-dimethylfuran-2(5H)-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-Imidazol-1-yl)-5,5-dimethylfuran-2(5H)-imine is a heterocyclic compound that contains both imidazole and furan rings The imidazole ring is known for its presence in many biologically active molecules, while the furan ring is a common structural motif in organic chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Imidazol-1-yl)-5,5-dimethylfuran-2(5H)-imine can be achieved through several methods. One common approach involves the condensation of imidazole with a suitable furan derivative under acidic or basic conditions. For example, the reaction of imidazole with 5,5-dimethylfuran-2(5H)-one in the presence of a strong acid like hydrochloric acid can yield the desired product. Another method involves the use of a catalyst, such as hexadecyltrimethylammonium bromide, to facilitate the N-arylation of imidazole with a furan derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1H-Imidazol-1-yl)-5,5-dimethylfuran-2(5H)-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce reduced imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-(1H-Imidazol-1-yl)-5,5-dimethylfuran-2(5H)-imine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 4-(1H-Imidazol-1-yl)-5,5-dimethylfuran-2(5H)-imine involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, modulating their activity. Additionally, the compound may interact with cellular receptors and signaling pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1H-Imidazol-1-yl)benzaldehyde: Contains an imidazole ring linked to a benzaldehyde group.
4-(Imidazol-1-yl)phenol: Features an imidazole ring attached to a phenol group.
1-(4-Methoxyphenyl)-1H-imidazole: Includes an imidazole ring connected to a methoxyphenyl group .
Uniqueness
4-(1H-Imidazol-1-yl)-5,5-dimethylfuran-2(5H)-imine is unique due to the presence of both imidazole and furan rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
86790-59-2 |
|---|---|
Molekularformel |
C9H11N3O |
Molekulargewicht |
177.20 g/mol |
IUPAC-Name |
4-imidazol-1-yl-5,5-dimethylfuran-2-imine |
InChI |
InChI=1S/C9H11N3O/c1-9(2)7(5-8(10)13-9)12-4-3-11-6-12/h3-6,10H,1-2H3 |
InChI-Schlüssel |
SLYULNXYUCHOIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=CC(=N)O1)N2C=CN=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


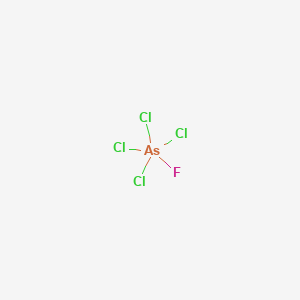
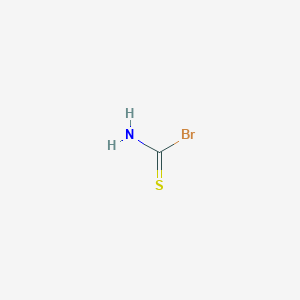

![1,1-Dimethyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene](/img/structure/B14408756.png)

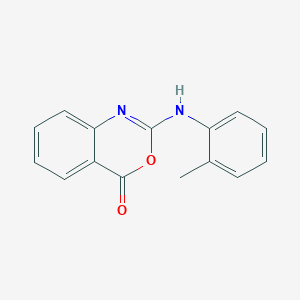
![4-[3-(Trifluoromethyl)phenyl]but-3-enoic acid](/img/structure/B14408772.png)
